REACTION_SMILES
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[CH2:16]1[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]1.[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][cH:7][c:8]([O:11][S:12]([CH3:13])(=[O:14])=[O:15])[n:9][cH:10]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][cH:7][c:8]([N:19]2[CH2:18][CH2:17][CH2:16][CH2:21][CH2:20]2)[n:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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COC(=O)c1cnc(OS(C)(=O)=O)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cnc(OS(C)(=O)=O)cn1
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Name
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Type
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product
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Smiles
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COC(=O)c1cnc(N2CCCCC2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |